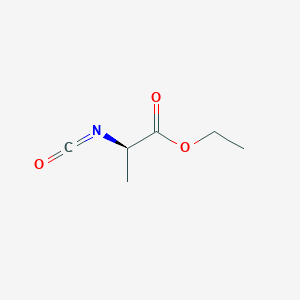

Ethyl (2R)-2-isocyanatopropanoate

Übersicht

Beschreibung

Ethyl (2R)-2-isocyanatopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an isocyanate group (-N=C=O) attached to the second carbon of a propanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl (2R)-2-isocyanatopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl (2R)-2-aminopropanoate with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene. The reaction typically occurs under anhydrous conditions and in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is preferred to minimize the hazards associated with phosgene gas. Additionally, the reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2R)-2-isocyanatopropanoate undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Ethyl (2R)-2-isocyanatopropanoate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.

Biological Studies: Investigated for its potential as a reagent in the modification of biomolecules, such as proteins and peptides, through the formation of urea or carbamate linkages.

Wirkmechanismus

The mechanism of action of ethyl (2R)-2-isocyanatopropanoate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form stable urea or carbamate linkages. These reactions are often utilized in the modification of biomolecules or the synthesis of polymers.

Vergleich Mit ähnlichen Verbindungen

Ethyl (2R)-2-isocyanatopropanoate can be compared with other isocyanate-containing esters, such as:

Methyl isocyanatoacetate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Ethyl isocyanatobutanoate: Similar in structure but with a longer carbon chain.

Phenyl isocyanatoacetate: Contains a phenyl group instead of an alkyl group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both an ester and an isocyanate group, which allows for a wide range of chemical reactions and applications.

Biologische Aktivität

Ethyl (2R)-2-isocyanatopropanoate, also known as ethyl 2-isocyanatopropionate, is a compound of significant interest in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and safety profile.

- Molecular Formula : C6H9N O3

- Molecular Weight : 143.14 g/mol

- CAS Number : 13794-28-0

- IUPAC Name : this compound

This compound exhibits biological activity primarily through its isocyanate functional group, which is known for its reactivity with nucleophiles such as amino acids and proteins. This reactivity can lead to modifications in protein structure and function, potentially influencing various biological pathways.

Key Mechanisms Include:

- Protein Modification : The isocyanate group can react with amino groups in proteins, leading to carbamylation, which may alter enzyme activities and cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, potentially making it useful in developing new antibiotics.

- Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in various cancer cell lines, suggesting a role in cancer therapy.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that this compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.

Cytotoxicity Assays

In vitro assays were conducted on various cancer cell lines to evaluate the cytotoxic effects of this compound.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The compound demonstrated significant cytotoxicity across all tested cell lines, with the lowest IC50 observed in A549 cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team investigated the use of this compound as a potential preservative in food products. The study found that at concentrations above the MIC for E. coli and S. aureus, the compound effectively inhibited bacterial growth without adversely affecting food quality. -

Case Study on Cancer Treatment :

In a preclinical trial, this compound was tested for its ability to enhance the efficacy of existing chemotherapeutic agents in breast cancer models. The combination therapy resulted in a synergistic effect, reducing tumor size more effectively than either treatment alone.

Safety Profile

Despite its promising biological activities, safety assessments are crucial for any potential therapeutic application. This compound has been classified as harmful if swallowed or inhaled and can cause skin and eye irritation. Proper handling procedures must be followed when working with this compound to mitigate exposure risks.

Eigenschaften

IUPAC Name |

ethyl (2R)-2-isocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIQRPNWLUAMOF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.